

# An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole

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## Compound of Interest

Compound Name: 3-Bromo-6-(trifluoromethyl)-1H-indazole

Cat. No.: B1343723

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CAS Number: 1000341-21-8

This technical guide provides a comprehensive overview of **3-Bromo-6-(trifluoromethyl)-1H-indazole**, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**3-Bromo-6-(trifluoromethyl)-1H-indazole** is a heterocyclic organic compound with a molecular formula of  $C_8H_4BrF_3N_2$ .<sup>[1]</sup> Its structure features an indazole core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position.

Property	Value	Reference
CAS Number	1000341-21-8	[2]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub>	[1]
Molecular Weight	265.03 g/mol	[1]
IUPAC Name	3-bromo-6-(trifluoromethyl)-1H-indazole	
Synonyms	3-Bromo-6-(trifluoromethyl)(1H)Indazole	[2]
Appearance	Solid	[3]
Purity	≥98% (typical)	[3][4]
SMILES	C1=CC2=C(NN=C2C=C1C(F)(F)F)Br	[2]
InChI Key	FZZHDSPRCRQGHN-UHFFFAOYSA-N	[3]

## Safety and Handling

**3-Bromo-6-(trifluoromethyl)-1H-indazole** is classified with the GHS07 pictogram, indicating that it can be harmful.[2]

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Precautionary Statements: P261, P305+P351+P338[4]

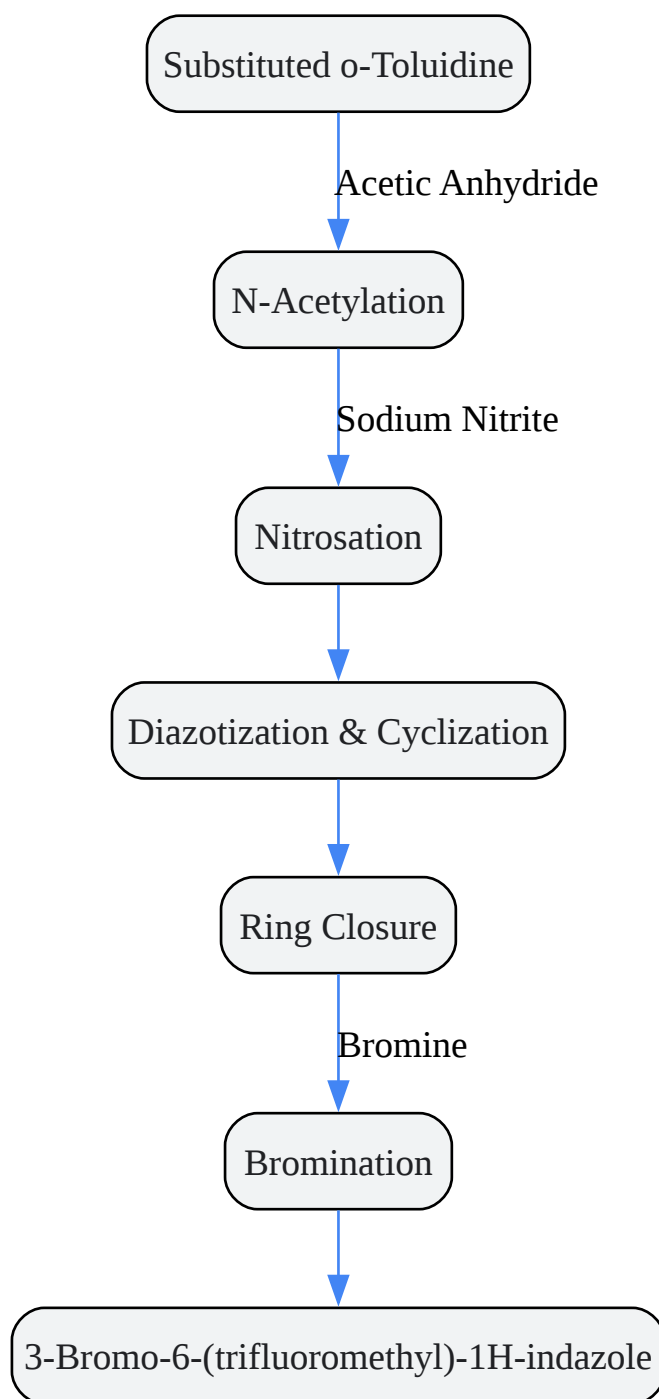
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-6-(trifluoromethyl)-1H-indazole** is not readily available in peer-reviewed literature, a general synthetic strategy can be inferred from established methods for the synthesis of substituted indazoles. A common approach involves the cyclization of appropriately substituted hydrazones.

A plausible synthetic route could start from a substituted toluene derivative, which undergoes nitration, followed by reduction of the nitro group to an amine. This amine can then be diazotized and cyclized to form the indazole ring. Subsequent bromination at the 3-position would yield the final product. The introduction of the trifluoromethyl group can be achieved at an early stage on the starting phenyl ring.

Below is a generalized workflow for the synthesis of substituted indazoles, which could be adapted for **3-Bromo-6-(trifluoromethyl)-1H-indazole**.



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A generalized synthetic workflow for substituted indazoles.

A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a process involving the bromination of 5-nitro-1H-indazole in DMF.[5] This suggests that direct bromination of 6-(trifluoromethyl)-1H-indazole could be a potential synthetic step. Another relevant experimental

procedure is the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, where 3-bromo-6-nitroindazole is reacted with propargyl bromide in THF with potassium carbonate.[6]

## Biological Activity and Applications in Drug Discovery

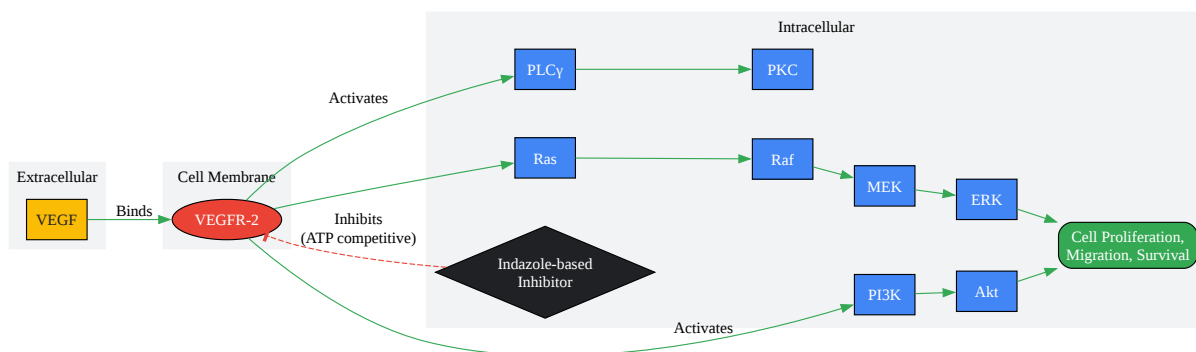
**3-Bromo-6-(trifluoromethyl)-1H-indazole** serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[7] The indazole scaffold is a privileged structure in medicinal chemistry and is found in several approved anti-cancer drugs that target protein kinases.

### Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A primary application of indazole derivatives is in the development of VEGFR-2 inhibitors.[8][9][10] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] In cancer, tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, leading to a reduction in tumor vascularization and growth.[7]

The general mechanism involves the binding of the indazole-based inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.



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VEGFR-2 signaling pathway and inhibition by indazole derivatives.

## Conclusion

**3-Bromo-6-(trifluoromethyl)-1H-indazole** is a valuable and versatile building block for the synthesis of kinase inhibitors with potential therapeutic applications in oncology. Its utility is primarily demonstrated in the development of VEGFR-2 inhibitors, which are crucial for controlling tumor angiogenesis. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new and more effective anti-cancer agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343723#3-bromo-6-trifluoromethyl-1h-indazole-cas-number]

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